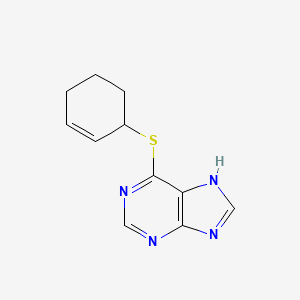

6-cyclohex-2-en-1-ylsulfanyl-7H-purine

説明

6-Cyclohex-2-en-1-ylsulfanyl-7H-purine is a purine derivative characterized by a sulfanyl (-S-) group at the 6-position of the purine ring and a cyclohex-2-enyl substituent.

特性

IUPAC Name |

6-cyclohex-2-en-1-ylsulfanyl-7H-purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4S/c1-2-4-8(5-3-1)16-11-9-10(13-6-12-9)14-7-15-11/h2,4,6-8H,1,3,5H2,(H,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPABBAXHFFWIPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)SC2=NC=NC3=C2NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares 6-cyclohex-2-en-1-ylsulfanyl-7H-purine with structurally related purine derivatives, focusing on synthesis, physicochemical properties, and functional outcomes.

Structural Analogs with Sulfanyl Substituents

- 6-(Benzylsulfanyl)-7H-purine Structure: Benzyl group at the 6-position. Synthesis: Typically involves nucleophilic substitution of 6-chloropurine with benzylthiol under basic conditions. Properties: Increased lipophilicity compared to unsubstituted purines, enhancing membrane permeability .

- 2-Chloro-6-(2-naphthylsulfanyl)-7H-purine Structure: Naphthylsulfanyl group at the 6-position; chlorine at the 2-position. Applications: Demonstrated antitumor activity in preclinical studies due to intercalation with DNA . Comparison: The cyclohexenyl substituent lacks the aromaticity of naphthyl, which may reduce DNA intercalation but improve selectivity for non-nucleic acid targets.

Substitution Patterns and Isomerism

- 2-Amino-6-chloro-9-(cyclohexylmethyl)-9H-purine (2a) and 7-(cyclohexylmethyl)-7H-purine (3a) Synthesis: Alkylation of 6-chloropurine with bromomethylcyclohexane yields isomers 2a (N9-substituted) and 3a (N7-substituted) in 67% and 10% yields, respectively . Key Finding: Substitution at N9 (as in 2a) is thermodynamically favored over N7 due to reduced steric hindrance. Comparison: For 6-cyclohex-2-en-1-ylsulfanyl-7H-purine, the sulfanyl group’s position (6th) and the absence of N-alkylation may reduce isomer complexity but limit regioselective modifications.

Sulfonic Acid Derivatives

- (Z)-1H-Purin-6(7H)-ylideneaminooxysulfonic Acid (2) Structure: Sulfonic acid group (-SO3H) at the 6-position. Crystallography: Monoclinic crystal system (space group P21/n) with unit cell dimensions a = 7.7330 Å, b = 6.2446 Å, c = 17.7345 Å .

Key Research Findings and Implications

Synthetic Challenges : Purine alkylation/sulfanylation often requires precise control of reaction conditions (e.g., pH, solvent) to avoid isomerization or byproducts, as seen in copper complex syntheses .

Biological Relevance : Sulfanylpurines are less studied than sulfonic acid derivatives but offer advantages in prodrug design due to sulfur’s redox activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。